molecular formula C10H10BrClN2O B2362755 [5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride CAS No. 2377035-43-1

[5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride

Cat. No.: B2362755
CAS No.: 2377035-43-1
M. Wt: 289.56
InChI Key: GDMHAAQAYVOAEM-UHFFFAOYSA-N
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Description

[5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride is a chemical compound that features a bromophenyl group attached to an oxazole ring, which is further connected to a methanamine group The hydrochloride form indicates that it is a salt, which often enhances the solubility and stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the bromophenyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted phenyl-oxazole compounds.

Scientific Research Applications

Chemistry

In chemistry, [5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening purposes.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for probing enzyme activities and receptor binding.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of [5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and oxazole ring can participate in binding interactions, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has a different heterocyclic ring structure.

    5-Bromo-substituted indole derivatives: These compounds have a bromine atom attached to an indole ring, offering different biological activities.

Uniqueness

The uniqueness of [5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and chemical reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[5-(3-bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O.ClH/c11-8-3-1-2-7(4-8)9-6-13-10(5-12)14-9;/h1-4,6H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMHAAQAYVOAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=C(O2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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